Indisan
Description
IUPAC Name and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for Indisan is isocamphylcyclohexanol , reflecting its bicyclic terpene-alcohol structure. The molecule consists of a cyclohexanol backbone fused with an isocamphyl group (a derivative of camphene), resulting in a rigid, branched framework that contributes to its stability and odor characteristics.
Structural features :
- A six-membered cyclohexanol ring with a hydroxyl (-OH) functional group.
- An isocamphyl substituent, characterized by a bicyclic terpene moiety derived from camphene.
This configuration enhances its volatility and compatibility with other fragrance components, enabling its use in complex formulations.
Synonyms and Trade Names
This compound is marketed under multiple synonyms and commercial designations, including:
- ISOCAMPHYLCYCLOHEXANOL (systematic synonym)
- This compound (IFF) (trade-specific designation)
- 3WX10767 (PerfumersWorld catalog code)
These aliases reflect its adoption across diverse industrial sectors and regional markets.
CAS Registry and Regulatory Classifications
The Chemical Abstracts Service (CAS) registry number for this compound is 80748-58-9 , a unique identifier critical for regulatory and safety documentation. Key regulatory classifications include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 80748-58-9 | |
| FEMA No. | Not classified | |
| EU Allergen Status | No restrictions listed |
The absence of FEMA (Flavor and Extract Manufacturers Association) classification indicates its exclusive use in fragrances rather than flavoring agents.
Historical Context and Discovery
This compound’s development aligns with mid-20th-century advances in synthetic organic chemistry, particularly in terpene derivatives for perfumery. While precise discovery records are not publicly documented, its structural kinship to camphene and borneol suggests origins in the systematic modification of natural terpenes to enhance stability and odor intensity. The compound’s commercialization accelerated in the 1980s–1990s as demand for long-lasting woody fragrance bases grew.
Structure
3D Structure
Properties
CAS No. |
80748-58-9 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
JMLPIRYUSKIOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Dipolar Cycloaddition and One-Pot Biocatalytic Synthesis
One of the principal methods for synthesizing indolizine derivatives, which are structurally related to this compound, involves dipolar cycloaddition reactions of pyridinium ylides with electron-deficient alkenes or alkynes. A recent green chemistry approach utilizes a one-pot biocatalytic process combining dipyridinium heterocyclic compounds, reactive halogenated derivatives, and activated alkynes. This method employs whole-cell biocatalysts containing oxidoreductase enzymes (e.g., peroxidase) to facilitate the cycloaddition under mild conditions, yielding fluorescent bis-indolizine compounds efficiently.
| Step | Reactants | Catalyst/Condition | Outcome |
|---|---|---|---|
| 1 | Dipyridinium heterocyclic compound | Whole-cell biocatalyst (peroxidase) | Formation of reactive intermediate |
| 2 | Reactive halogenated derivative | Biocatalysis, mild temp | Cycloaddition with activated alkyne |
| 3 | Activated alkyne | One-pot reaction | Bis-indolizine symmetric compound |
This method is advantageous due to its environmental friendliness, operational simplicity, and high selectivity, making it a promising route for this compound synthesis if it shares the indolizine core.
Cyclization of Pyridine Derivatives
Another established approach involves the cyclization of pyridine derivatives with alkenes, alkynes, or carbonyl compounds. This method includes:
- C–H functionalization reactions
- Cyclo-isomerization transformations
- Classical reactions such as the Scholtz and Chichibabin reactions
These reactions enable the construction of the indolizine ring system by intramolecular cyclization, often under thermal or catalytic conditions. The choice of substituents and reaction conditions can be tailored to yield specific this compound analogs with desired functional groups.
Synthesis via Indole Derivatives
If this compound contains an indole moiety, several classical and modern indole synthesis methods are applicable:
| Method | Description | Key Features |
|---|---|---|
| Reissert Indole Synthesis | Construction of indoles via chiral phosphoric acid catalysis | High enantioselectivity, mild conditions |
| Bartoli Indole Synthesis | Reaction of vinyl magnesium halides with ortho-substituted nitroarenes | Direct access to 7-substituted indoles |
| Madelung Synthesis | Reductive cyclization of ortho-substituted nitrobenzenes | Solid-phase synthesis adaptable |
| Larock Indole Synthesis | Palladium-catalyzed fusion of 2-iodoaniline with internal alkynes | Versatile, handles diverse functional groups |
These methods provide a broad toolkit for synthesizing indole-based compounds, which could be adapted for this compound depending on its exact structure.
Radical Pathway for Indole-Fused Rings
A novel radical cyclization strategy has been reported for constructing indole-fused eight-membered heterocyclic rings. This involves FeCl3-catalyzed cross-dehydrogenative double C–N bond formation using DDQ as an oxidant under mild conditions. The radical pathway offers a unique approach to complex ring systems that may be relevant if this compound contains fused indole rings.
| Step | Reagents/Conditions | Mechanism | Result |
|---|---|---|---|
| 1 | FeCl3 catalyst, DDQ oxidant | Radical generation (pyrazole N-radical) | Tandem radical cyclization |
| 2 | Mild temperature | Double C–N bond formation | Indole-fused eight-membered ring |
This method is supported by EPR and NMR studies confirming radical intermediates and offers a high-yielding, structurally diverse synthetic route.
Detailed Research Findings and Data Tables
Comparative Table of Indole/Indolizine Synthesis Methods Relevant to this compound
| Method | Reaction Type | Catalysts/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Dipolar Cycloaddition (Biocatalysis) | One-pot cycloaddition | Whole-cell biocatalysts (peroxidase) | 70–90 | Green, mild, selective | Requires biocatalyst availability |
| Pyridine Cyclization | C–H functionalization, cyclization | Thermal, catalytic | 60–85 | Versatile, classical | Multi-step sometimes required |
| Reissert Indole Synthesis | Acid-catalyzed cyclization | Chiral phosphoric acid | 75–95 | High enantioselectivity | Sensitive to substrate scope |
| Bartoli Indole Synthesis | Grignard addition | Vinyl magnesium halides, nitroarenes | 65–90 | Direct, versatile | Requires handling of Grignard reagents |
| Madelung Synthesis | Reductive cyclization | Thermal, solid-phase adaptation | 60–80 | Solid-phase compatible | Harsh conditions sometimes needed |
| Larock Indole Synthesis | Pd-catalyzed coupling | Pd catalyst, internal alkynes | 70–95 | Broad functional group tolerance | Requires Pd catalyst |
| Radical Cyclization | Cross-dehydrogenative C–N bond formation | FeCl3, DDQ, mild conditions | 65–85 | Novel, efficient for fused rings | Radical control needed |
Example Experimental Data from Biocatalytic Indolizine Synthesis
| Parameter | Value/Range | Notes |
|---|---|---|
| Enzyme activity (peroxidase) | 0.56–1.08 mmol purpurogallin/g | Indicates catalytic efficiency |
| Reaction temperature | 25–40 °C | Mild conditions favor selectivity |
| Reaction time | 4–8 hours | One-pot process |
| Product yield | 75–90% | High yield with minimal by-products |
| Fluorescence quantum yield | High | Useful for fluorescent compound applications |
Summary and Recommendations
The preparation of this compound, based on its structural relation to indole and indolizine compounds, can be effectively achieved through several well-established synthetic routes:
- Biocatalytic one-pot dipolar cycloaddition offers a green, efficient method for indolizine derivatives.
- Cyclization of pyridine derivatives remains a classical and versatile approach.
- Indole synthesis methods such as Reissert, Bartoli, Madelung, and Larock provide diverse pathways depending on the substitution pattern and functional groups.
- Radical cyclization strategies enable the construction of complex fused ring systems under mild conditions.
For practical synthesis, the choice of method should consider the desired substitution pattern, functional group tolerance, environmental impact, and scalability. Detailed characterization using IR, NMR, MS, and elemental analysis is essential to confirm the structure and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Indisan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.
Reduction: Reduction of this compound can yield isobornyl cyclohexanol.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Isobornyl cyclohexanone
Reduction: Isobornyl cyclohexanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Applications in Perfumery
Indisan is primarily utilized in the fragrance industry due to its woody and creamy scent profile. It serves as a key ingredient in various perfume formulations, enhancing the overall olfactory experience.
Key Benefits:
- Cost-Effectiveness: this compound provides an economical alternative to natural sandalwood oil.
- Stability: It exhibits better stability compared to natural extracts, leading to longer-lasting fragrances.
Applications in Cosmetics
In the cosmetic industry, this compound is incorporated into skincare and personal care products for its aromatic properties and potential skin benefits.
Table 1: Applications of this compound in Cosmetics
| Product Type | Application | Benefits |
|---|---|---|
| Moisturizers | Fragrance enhancement | Improves user experience |
| Sunscreens | UV protection | Enhances sensory attributes |
| Anti-aging creams | Aromatherapy | Promotes relaxation |
Medicinal Chemistry Applications
Recent studies have explored the bioactive properties of this compound and its derivatives, particularly their potential therapeutic effects. Research indicates that compounds related to this compound exhibit antioxidant and anti-cancer activities.
Case Study: Antioxidant Activity
A study demonstrated that this compound derivatives showed significant antioxidant activity, suggesting potential use as a chemotherapeutic agent. The mechanism involves scavenging free radicals, which can contribute to oxidative stress-related diseases.
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-cancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction of inflammation markers |
Research Findings
- Anti-Cancer Properties: this compound derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Specific studies highlighted their effectiveness against various cancer cell lines, including breast and lung cancer cells.
- Antioxidant Activity: The antioxidant potential of this compound has been linked to its ability to protect cells from oxidative damage, making it a candidate for further research in the development of health supplements.
- Cosmetic Safety: Regulatory assessments confirm that this compound meets safety standards for use in cosmetic formulations, ensuring consumer safety while providing sensory benefits.
Mechanism of Action
The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Constraints in the Provided Evidence
Mismatched Context: ’s instructions for comparing inorganic compounds are generic and lack domain-specific validation.
For an authoritative analysis of this compound, access to peer-reviewed journals in medicinal chemistry (e.g., Journal of Medicinal Chemistry) or patent databases would be essential. Current evidence is insufficient to fulfill the query’s requirements.
Q & A
Q. What ethical guidelines apply when transitioning this compound research from preclinical to clinical stages?
- Answer :
- IND Compliance : Submit detailed pharmacology/toxicology data to regulatory bodies (e.g., FDA) .
- Informed Consent : For human trials, outline risks/benefits using IRB-approved protocols .
- Conflict of Interest : Disclose funding sources or patent filings related to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
